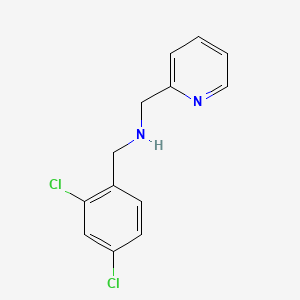

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12/h1-7,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWMLKMKGYAQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-carboxaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives, demonstrating that modifications in the structure can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and assessed their biological activities. The results showed promising activity against resistant bacterial strains, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .

Neurological Applications

Potential in Neurology

The structural properties of this compound suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin receptors, which could be beneficial in treating mood disorders .

Material Science

Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel polymers. These polymers can exhibit enhanced thermal and mechanical properties, making them suitable for various industrial applications .

Toxicological Studies

Safety Profile Assessment

Toxicological evaluations are crucial for any new chemical entity. The safety profile of this compound is under investigation to understand its effects on human health and the environment. Current studies focus on its potential allergenic properties using reduced murine local lymph node assays (rLLNA) .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular features, and distinguishing characteristics:

Key Observations :

- Chlorine Substitution: The 2,4-dichloro configuration in the target compound enhances electron-withdrawing effects compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in ).

- Heterocyclic Modifications : Triazole-containing analogs () introduce additional nitrogen atoms, which may improve hydrogen bonding or metal coordination.

Biological Activity

1-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine, a compound characterized by its dichlorophenyl and pyridinyl moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C13H12Cl2N2

- Molecular Weight : 281.2 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to exhibit significant activity against cancer cell lines through mechanisms such as:

- Inhibition of specific kinases.

- Modulation of neurotransmitter receptors.

- Interference with cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity :

-

Neuropharmacological Effects :

- It has shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This suggests potential applications in treating neuropsychiatric disorders.

- Antimicrobial Properties :

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.12 - 2.78 | |

| Anticancer | A549 | 0.15 - 3.00 | |

| Neuropharmacological | Serotonin Receptors | N/A | |

| Antimicrobial | E. coli | 10 - 20 |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of pyridine-based compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the impact of the compound on serotonin receptor modulation. Results showed that it effectively inhibited serotonin reuptake, suggesting potential use as an antidepressant or anxiolytic agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in related structures, the pyridin-2-ylmethylamine moiety is introduced by reacting 2,4-dichlorobenzyl chloride with pyridin-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) . Purification often involves normal-phase chromatography using gradients of methanol/ammonium hydroxide mixtures to isolate the free base .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

Q. What are the primary pharmacological targets explored for this compound?

Structural analogs (e.g., dichlorophenyl-piperazine derivatives) have shown affinity for dopamine D3 receptors and voltage-gated ion channels, suggesting potential neuropharmacological applications . However, direct data on this compound’s targets are limited, necessitating functional assays (e.g., radioligand binding studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies (e.g., variable IC₅₀ values in receptor assays) may arise from differences in stereochemistry, purity, or assay conditions. For example, β-(2,4-dichlorophenyl)-1-piperidineethanamine analogs show divergent D3 receptor affinities depending on substitution patterns . Mitigation strategies include:

Q. What strategies optimize the synthetic yield of this compound derivatives?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps .

- Catalysis : Cu(I)-catalyzed “click” reactions improve triazole-linked derivatives (89% yield reported for analogous structures) .

- Temperature control : Reactions at 60–80°C minimize side-product formation .

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.